Home > Products > Screening Compounds P23133 > Bomedemstat (dihydrochloride)
Bomedemstat (dihydrochloride) -

Bomedemstat (dihydrochloride)

Catalog Number: EVT-10986200
CAS Number:
Molecular Formula: C28H36Cl2FN7O2
Molecular Weight: 592.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bomedemstat (dihydrochloride), also known as IMG-7289, is an investigational drug developed by Imago BioSciences, now under Merck Sharp and Dohme's portfolio following their acquisition of Imago in January 2023. This compound is primarily aimed at treating myeloproliferative neoplasms, particularly essential thrombocythemia and other related conditions. Bomedemstat acts as an irreversible inhibitor of the enzyme lysine-specific demethylase-1, which plays a crucial role in epigenetic regulation by demethylating histone proteins, thereby influencing gene expression and cellular processes associated with cancer development .

Source

The compound was originally synthesized by researchers John McCall, Hugh Young Rienhoff, Jr., and Michael Clare in 2014. The patent for its composition was filed the same year, leading to various subsequent patents covering its polymorphs, salt forms, and manufacturing methods .

Classification

Bomedemstat is classified as a lysine-specific demethylase-1 inhibitor. It falls under the category of epigenetic modulators due to its action on histone methylation patterns, which are critical in gene regulation and cellular differentiation processes .

Synthesis Analysis

Methods

The synthesis of bomedemstat involves several steps that focus on the formation of its active pharmaceutical ingredient. The process typically begins with the preparation of key intermediates that are subsequently modified to yield the final product.

Technical Details

Molecular Structure Analysis

Structure

Bomedemstat (dihydrochloride) has a complex molecular structure characterized by its cyclopropyl moiety and functional groups that facilitate its interaction with lysine-specific demethylase-1. The precise molecular formula is C14_{14}H16_{16}Cl2_2N2_2O .

Data

The compound's structure allows it to form stable interactions with the active site of lysine-specific demethylase-1, effectively inhibiting its activity. The molecular weight of bomedemstat is approximately 303.19 g/mol .

Chemical Reactions Analysis

Reactions

Bomedemstat primarily functions through a series of chemical reactions that involve the irreversible inhibition of lysine-specific demethylase-1. Upon binding to the enzyme, it undergoes hydride abstraction followed by hydrolytic cleavage, leading to the formation of stable adducts that prevent further enzymatic activity.

Technical Details

The reaction mechanism includes:

  • Hydride abstraction from the target methyl group.
  • Formation of an unstable carbocation intermediate.
  • Hydrolysis yielding free amines and cinnamaldehyde fragments.
  • Regeneration of the oxidized state of flavin adenine dinucleotide through interaction with molecular oxygen, producing hydrogen peroxide as a byproduct .
Mechanism of Action

Process

Bomedemstat acts by inhibiting lysine-specific demethylase-1, which is essential for regulating gene expression through histone modification. By irreversibly binding to this enzyme, bomedemstat disrupts the demethylation process of histone H3K4 marks, which are typically associated with transcriptional repression.

Data

This inhibition leads to increased levels of methylated histones (H3K4me1 and H3K4me2), thereby altering gene expression profiles critical for cell proliferation and survival in malignancies . Studies have shown that treatment with bomedemstat can reduce mutation burdens and improve clinical symptoms in patients with myeloproliferative neoplasms .

Physical and Chemical Properties Analysis

Physical Properties

Bomedemstat (dihydrochloride) is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

The compound has demonstrated significant anti-cancer activities in preclinical models. Its solubility profile suggests potential for oral administration, aligning with its development as an oral therapeutic agent for cancer treatment .

Relevant data includes:

  • Melting Point: Not explicitly stated but inferred to be stable under typical storage conditions.
  • Solubility: Soluble in aqueous solutions.
Applications

Bomedemstat is primarily being explored for its therapeutic potential in treating myeloproliferative neoplasms such as essential thrombocythemia. Clinical trials have demonstrated its ability to reduce platelet counts significantly while improving symptoms associated with these conditions. Additionally, ongoing studies are assessing its effectiveness against various hematological malignancies due to its mechanism targeting epigenetic modifications .

Molecular Mechanisms of LSD1 Inhibition

Irreversible Active-Site Inhibition via Flavine Adenine Dinucleotide Cofactor Targeting

Bomedemstat (N-[(2S)-5-{[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino}-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(1H-1,2,3-triazol-1-yl)benzamide bis-tosylate) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). Its mechanism centers on covalent modification of the oxidized flavine adenine dinucleotide (FAD) cofactor within the enzyme’s catalytic pocket. Bomedemstat’s cyclopropylamine moiety undergoes an initial hydride transfer reaction with FAD, generating a reactive iminium intermediate. This intermediate hydrolyzes to release a cinnamaldehyde fragment, which subsequently forms a stable covalent adduct with the reduced FAD, permanently inactivating the enzyme [1] [2] [6].

The specificity of bomedemstat for LSD1 over related monoamine oxidases (Monoamine Oxidase A and Monoamine Oxidase B) exceeds 2500-fold, as demonstrated by enzyme kinetics studies using recombinant human enzymes. This high selectivity arises from structural differences in the active-site cavities that accommodate bomedemstat’s extended benzamide-triazole substituent, which is sterically incompatible with Monoamine Oxidase isoforms [1] [5]. Biochemical assays confirm that bomedemstat increases cellular di-methylated histone H3 lysine 4 (H3K4me2) levels—a direct substrate of LSD1—at low nanomolar concentrations, validating target engagement [1] [6].

Table 1: Selectivity Profile of Bomedemstat

EnzymeIC₅₀ (nM)Selectivity Ratio vs. LSD1
LSD15–151
Monoamine Oxidase A>40,000>2,500
Monoamine Oxidase B>40,000>2,500

Structural Basis of Bomedemstat-LSD1/CoREST Complex Formation

X-ray crystallography of the human LSD1/CoREST complex bound to bomedemstat (PDB ID: 9FWG) resolved at 3.2 Å provides atomic-level insights into inhibition [4] [5]. The structure reveals that bomedemstat’s FAD-adduct occupies the substrate-binding tunnel, with its triazole-benzamide group extending toward the protein surface. Critical interactions include:

  • Covalent linkage: The modified FAD forms a covalent bond with Lys661, a conserved residue essential for catalytic activity [4].
  • Hydrophobic contacts: The fluorophenyl-cyclopropyl group engages hydrophobic residues (Phe538, Ala539, Trp695) in the LSD1 active site [1] [4].
  • Allosteric network: The benzamide moiety hydrogen-bonds with Tyr761 and Asn535, while the methylpiperazine group interacts with Glu379 of CoREST, stabilizing the heterodimeric complex [4] [7].

CoREST’s Tower domain acts as a scaffold, positioning LSD1 for nucleosome engagement. Bomedemstat binding induces no major conformational changes in LSD1-CoREST but occludes the histone H3 peptide-binding channel, physically blocking substrate access [4] [7]. This explains why bomedemstat effectively inhibits demethylation of nucleosomal substrates, unlike early inhibitors active only on free histones.

Allosteric Modulation of Histone Demethylation Machinery

Beyond direct active-site blockade, bomedemstat exerts allosteric effects on LSD1’s functional complexes. LSD1 requires CoREST for nucleosome demethylation, forming a complex that engages DNA and histone cores simultaneously [7]. Bomedemstat binding alters the protein dynamics of the LSD1-CoREST interface:

  • DNA-binding perturbation: The inhibitor’s solvent-exposed triazole group partially obstructs the DNA-binding site on CoREST’s SANT2 domain, reducing affinity for extranucleosomal DNA—a critical cofactor for demethylase activity [7].
  • Histone tail displacement: Molecular dynamics simulations indicate that bomedemstat sterically clashes with the N-terminal tail of histone H3, preventing its entry into the catalytic cleft [4].
  • Complex stabilization: By covalently modifying FAD, bomedemstat "locks" LSD1 in an inactive conformation that reinforces CoREST binding but disrupts recruitment of downstream effectors like histone deacetylase 1/2 [3] [7].

These allosteric effects collectively suppress the demethylase function beyond mere catalytic inhibition, compromising the complex’s ability to remodel chromatin architecture at target genes implicated in cell differentiation and proliferation [3] [7].

Kinetic Analysis of Enzyme Inactivation

Enzyme kinetic studies characterize bomedemstat as a time-dependent, irreversible inactivator of LSD1. Key parameters derived from fluorimetric assays using recombinant LSD1 and H3K4me2 substrates include [1] [5]:

  • Inactivation rate (kinact): 0.18 min⁻¹, indicating rapid covalent adduct formation.
  • Inhibitor affinity (Ki): 8.2 nM, reflecting high binding efficiency prior to covalent modification.
  • Specificity constant (kinact/Ki): 2.2 × 10⁷ M⁻¹s⁻¹, confirming catalytic efficiency.

Pre-incubation of LSD1 with bomedemstat followed by dilution results in sustained inhibition, verifying irreversibility. The kinetics follow a two-step mechanism: rapid reversible binding (Step 1) followed by slower covalent bond formation (Step 2). This is consistent with mechanism-based inhibition, as the cyclopropylamine "warhead" requires FAD-mediated oxidation to generate the reactive species [1] [5].

Table 2: Kinetic Parameters of Bomedemstat-Mediated LSD1 Inactivation

ParameterValueMethod
IC₅₀ (LSD1)9.3 ± 1.2 nMAmplex Red assay
kinact0.18 min⁻¹Progress curve analysis
Ki8.2 nMFAD spectrophotometry
kinact/Ki2.2 × 10⁷ M⁻¹s⁻¹Calculated

The sustained intracellular activity of bomedemstat is further evidenced by prolonged elevation of H3K4me2 in treated cancer cells (>72 hours after washout), confirming durable target suppression [1] [6]. This pharmacodynamic profile supports once-daily oral dosing in preclinical models and ongoing clinical trials [9].

Properties

Product Name

Bomedemstat (dihydrochloride)

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;dihydrochloride

Molecular Formula

C28H36Cl2FN7O2

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1

InChI Key

PPKDUCDLYRHGFX-DVNXTAPYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.